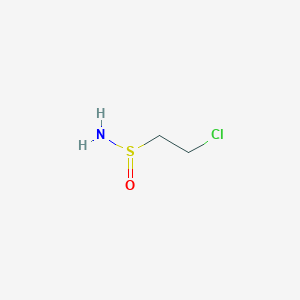

2-Chloroethane-1-sulfinamide

Description

Properties

Molecular Formula |

C2H6ClNOS |

|---|---|

Molecular Weight |

127.59 g/mol |

IUPAC Name |

2-chloroethanesulfinamide |

InChI |

InChI=1S/C2H6ClNOS/c3-1-2-6(4)5/h1-2,4H2 |

InChI Key |

FZFGFFCOLUTIPC-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)S(=O)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The synthesis of 2-chloroethane-1-sulfinamide via organometallic reagents involves a three-step sequence:

- Generation of Metal Sulfinates : A 2-chloroethyl organometallic reagent (e.g., Grignard or organolithium) reacts with the sulfur dioxide surrogate DABSO (diazabicyclooctane bis-sulfur dioxide) to form a metal sulfinate intermediate.

- Sulfinyl Chloride Formation : Treatment of the sulfinate with thionyl chloride ($$ \text{SOCl}_2 $$) yields the corresponding sulfinyl chloride.

- Amination : In situ trapping of the sulfinyl chloride with ammonia or ammonium hydroxide produces the target sulfinamide.

The overall process is represented as:

$$

\text{ClCH}2\text{CH}2\text{MgX} + \text{DABSO} \rightarrow \text{ClCH}2\text{CH}2\text{SO}2^- \text{M}^+ \xrightarrow{\text{SOCl}2} \text{ClCH}2\text{CH}2\text{S(O)Cl} \xrightarrow{\text{NH}3} \text{ClCH}2\text{CH}2\text{S(O)NH}2

$$

Procedure and Optimization

- Step 1 : A suspension of DABSO (0.5 equiv) in anhydrous THF is treated with 2-chloroethylmagnesium bromide (1.0 equiv) at room temperature for 30 minutes to form the sulfinate salt.

- Step 2 : Thionyl chloride (1.1 equiv) is added dropwise, stirring for 30 minutes to generate the sulfinyl chloride.

- Step 3 : The sulfinyl chloride is quenched with a biphasic mixture of aqueous ammonium hydroxide and ethyl acetate at 0°C, followed by extraction and purification via flash chromatography.

Key Considerations :

- Primary alkyl Grignard reagents (e.g., $$ n $$-butylmagnesium bromide) achieve yields of 71–82% under analogous conditions, suggesting comparable efficiency for 2-chloroethyl derivatives.

- Organolithium reagents may require lower temperatures (−78°C) to prevent side reactions, as demonstrated in the synthesis of pyridyl sulfinamides.

Yield and Scalability

While direct data for 2-chloroethane-1-sulfinamide are limited, primary alkyl sulfinamides synthesized via this method exhibit isolated yields of 70–83% on gram-scale reactions. Challenges include purification difficulties with alkenyl substrates, which may apply to chloroethyl derivatives prone to elimination.

Sulfonyl Chloride Reduction Method

Reaction Mechanism

This approach leverages the reduction of 2-chloroethanesulfonyl chloride ($$ \text{ClCH}2\text{CH}2\text{SO}2\text{Cl} $$) using triphenylphosphine ($$ \text{PPh}3 $$) and ammonia in the presence of triethylamine ($$ \text{Et}3\text{N} $$):

$$

\text{ClCH}2\text{CH}2\text{SO}2\text{Cl} + \text{PPh}3 + \text{NH}3 \xrightarrow{\text{Et}3\text{N}} \text{ClCH}2\text{CH}2\text{S(O)NH}2 + \text{Ph}3\text{PO} + \text{HCl}

$$

The mechanism involves $$ \text{PPh}3 $$-mediated reduction of the sulfonyl chloride to a sulfinyl chloride intermediate, followed by amination.

Procedure and Optimization

- Step 1 : A solution of 2-chloroethanesulfonyl chloride (1.0 equiv) in dichloromethane is cooled to 0°C.

- Step 2 : A mixture of $$ \text{PPh}3 $$ (1.0 equiv), aqueous ammonia (1.5 equiv), and $$ \text{Et}3\text{N} $$ (2.0 equiv) is added via syringe pump over 1 hour.

- Step 3 : The reaction is concentrated and purified via column chromatography (20% ethyl acetate/hexane).

Key Considerations :

Yield and Purity

Reaction scalability is demonstrated by the synthesis of benzylic sulfinamides on a 1 mmol scale, with yields exceeding 60% after chromatography. Impurities such as phosphine oxides are readily separated due to polarity differences.

Comparative Analysis of Methods

Advantages and Limitations :

- The organometallic method offers higher yields but requires stringent anhydrous conditions and stable Grignard reagents.

- The sulfonyl chloride route is operationally simpler but depends on the availability of 2-chloroethanesulfonyl chloride, which may require additional synthesis steps.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroethyl group in 2-chloroethane-1-sulfinamide renders it susceptible to nucleophilic displacement. Similar chloroalkyl sulfinamides undergo substitution with amines, alcohols, or thiols, facilitated by the electron-withdrawing sulfinyl group stabilizing the transition state. For example:

Oxidation/Reduction Pathways

Sulfinamides can undergo oxidation to sulfonamides or reduction to sulfides, depending on the reagent. For 2-chloroethane-1-sulfinamide:

-

Oxidation : Chlorinating agents (e.g., chloramine-T) might oxidize the sulfinyl group to a sulfonyl group, forming sulfonamides. This parallels the conversion of sulfinamides to sulfonimidamides via oxidation with chloramine-T or TsNHNa .

-

Reduction : Reduction of the sulfinyl group could yield sulfides, though this pathway is less commonly reported.

Transsulfinamidation

Sulfinamides can undergo transsulfinamidation, where the amine group is replaced by another nucleophile. For 2-chloroethane-1-sulfinamide:

-

Amine exchange : Reaction with primary or secondary amines may lead to substitution at the nitrogen, forming new sulfinamides. This process can result in partial racemization at the sulfur stereocenter, as observed in enantiopure sulfinamides reacting with achiral amines .

-

Stereochemical outcomes : The sulfinyl group’s stereogenic center may undergo inversion or retention depending on the nucleophile’s approach, though steric effects from the chloroethyl group could influence this .

Reactivity of the Chloroethyl Moiety

The chloroethyl group introduces additional reactivity:

-

Alkylation : Zinc carbenoids or organometallic reagents (e.g., Grignard reagents) may alkylate the sulfur center, forming sulfoximines. This mirrors the S-alkylation of sulfinamides with diorganozinc reagents, which proceeds via stereoretentive pathways .

-

Elimination : Under basic or thermal conditions, the chloroethyl group may eliminate to form alkenes, analogous to the formation of ethenesulfonate from chloroethanesulfonyl chloride via sulfene intermediates .

Mechanistic Insights

Key mechanistic features from related systems include:

-

Sulfene intermediates : Chloroalkyl sulfinamides may form transient sulfenes during elimination reactions, as seen in the decomposition of chloroethanesulfonyl chloride .

-

Electron transfer processes : Photoinduced proton-coupled electron transfer (PCET) could mediate reductions or oxidations, though this is speculative for 2-chloroethane-1-sulfinamide .

Data Tables

Scientific Research Applications

Chemical Synthesis Applications

2-Chloroethane-1-sulfinamide serves as a versatile intermediate in the synthesis of sulfinamides and related compounds. Its unique structure allows for various chemical transformations that are beneficial in drug development and the synthesis of bioactive molecules.

Synthesis of Sulfinamides

The compound can be synthesized from sulfonyl chlorides through a reduction process, which has been shown to yield sulfinamides effectively. For instance, recent studies have demonstrated that using organometallic reagents in conjunction with 2-chloroethane-1-sulfinamide can lead to high yields of desired sulfinamides under mild conditions .

| Reagent | Reaction Conditions | Yield |

|---|---|---|

| Organometallic Reagents | Room Temperature | 83% |

| Thionyl Chloride | Nitrogen Atmosphere | 79% |

This method highlights the compound's utility in synthesizing complex sulfinamide structures that are crucial in pharmaceutical applications.

2-Chloroethane-1-sulfinamide and its derivatives have been evaluated for their biological activities, particularly as potential therapeutic agents.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including those derived from 2-chloroethane-1-sulfinamide, exhibit antimicrobial properties. A study focusing on novel sulfonamide derivatives containing coumarin moieties showed that while some compounds displayed limited antimicrobial activity, they exhibited significant antioxidant effects .

| Compound | Antimicrobial Activity | Antioxidant Activity (DPPH) |

|---|---|---|

| 5b | Moderate | High |

| 8c | Low | Very High |

Cytotoxicity Studies

In another study, chiral sulfonamides based on 2-chloroethane-1-sulfinamide were synthesized and tested against various cancer cell lines, including human hepatocellular carcinoma and glioblastoma. The results indicated a notable reduction in cell viability, suggesting potential as anticancer agents .

Case Studies

Case studies provide insight into the practical applications and effectiveness of 2-chloroethane-1-sulfinamide in real-world scenarios.

Case Study: Drug Development

A case study focused on the application of 2-chloroethane-1-sulfinamide in developing a new class of antiarrhythmic drugs. The synthesis process involved using this compound to create sulfinamide analogues of existing drugs like Dronedarone, which showed improved efficacy and reduced side effects compared to their predecessors .

Case Study: Anticancer Research

Another case study investigated the use of sulfonamide derivatives synthesized from 2-chloroethane-1-sulfinamide in treating medulloblastoma. The derivatives demonstrated significant cytotoxicity against cancer cells while sparing non-malignant cells, indicating their potential as targeted therapies .

Mechanism of Action

The mechanism of action of 2-Chloroethane-1-sulfinamide involves its interaction with molecular targets through the sulfur-nitrogen bond. This bond is highly labile, allowing the compound to participate in various biochemical pathways. The compound acts as a competitive antagonist of p-aminobenzoic acid in the synthesis of folic acid, which is essential for DNA production in bacteria .

Comparison with Similar Compounds

Structural and Functional Group Differences

2-Chloroethane-1-sulfinamide vs. 1-(2-Chlorophenyl)ethane-1-sulfonamide

- Functional Groups :

- Substituents :

- The former has a simple 2-chloroethyl chain, while the latter includes a bulky 2-chlorophenyl aromatic ring, significantly altering steric and electronic properties.

- Molecular Weight :

2-Chloroethane-1-sulfinamide vs. N-(2,2,2-Trifluoroethyl)-1,4-diazepane-1-sulfonamide Hydrochloride

- Functional Groups :

Physicochemical Properties

- Reactivity :

- Sulfinamides (S=O) are less oxidized than sulfonamides (SO₂), making them more reactive in nucleophilic substitutions or chiral auxiliary applications.

- Chloroethyl chains (as in 2-chloroethane-1-sulfinamide) may undergo elimination or alkylation reactions, whereas chlorophenyl groups (as in 1-(2-chlorophenyl)ethane-1-sulfonamide) enhance aromatic stability .

Biological Activity

2-Chloroethane-1-sulfinamide is a compound belonging to the sulfinamide class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of 2-chloroethane-1-sulfinamide, focusing on its antimicrobial, anticancer, and antioxidant properties based on various studies and findings.

2-Chloroethane-1-sulfinamide is synthesized from sulfonyl chlorides through a reaction involving amines. The synthesis typically yields sulfinamides with varying degrees of biological activity depending on the substituents present on the sulfonamide structure. The general method involves treating sulfonyl chlorides with amines in organic solvents, which can lead to high yields of the desired sulfinamide products .

Antimicrobial Activity

Research has shown that sulfinamides, including 2-chloroethane-1-sulfinamide, exhibit significant antimicrobial properties. A study indicated that various sulfonamides selectively inhibit the growth of Candida albicans, with inhibition rates ranging from 25% to 50% at low concentrations (4 μg/mL) . This suggests potential applications in treating fungal infections.

Anticancer Activity

Sulfinamides have also been investigated for their anticancer properties. A report highlighted that certain derivatives showed cytotoxic effects against various cancer cell lines. The cytotoxicity was influenced by substituents on the aromatic ring, with electron-withdrawing groups enhancing activity . In particular, compounds similar to 2-chloroethane-1-sulfinamide demonstrated varying IC50 values against different cancer cell lines, indicating their potential as chemotherapeutic agents.

Antioxidant Activity

The antioxidant activity of sulfinamides has been documented through assays such as DPPH and FRAP. Compounds derived from sulfonamides have shown significant radical scavenging abilities, which are essential for mitigating oxidative stress in biological systems . The antioxidant properties are attributed to the ability of these compounds to donate electrons and neutralize free radicals.

Case Studies and Research Findings

Several studies have illustrated the biological effects of 2-chloroethane-1-sulfinamide and related compounds:

- Study on Antimicrobial Efficacy : A systematic investigation into the antifungal activity of sulfonamides revealed that 2-chloroethane-1-sulfinamide exhibited effective inhibition against C. albicans at concentrations similar to other tested sulfonamides .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of various sulfinamides on cancer cell lines such as MOLT-3 and A549. The results indicated that specific structural modifications could enhance cytotoxicity, with some compounds achieving IC50 values below 20 μg/mL .

- Antioxidant Properties : Research utilizing FRAP assays demonstrated that certain sulfinamide derivatives displayed strong antioxidant activity, suggesting their potential role in preventing oxidative damage in cells .

Data Summary Table

| Property | Activity | Concentration/Effect |

|---|---|---|

| Antimicrobial | Inhibition against C. albicans | 25%-50% at 4 μg/mL |

| Cytotoxicity | IC50 values against MOLT-3 cells | <20 μg/mL for some variants |

| Antioxidant | DPPH radical scavenging | Significant activity noted |

Q & A

Q. What methodologies validate the stability of 2-Chloroethane-1-sulfinamide under long-term storage?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV purity checks. Compare degradation profiles using Arrhenius kinetics to predict shelf life. Store samples with desiccants (e.g., silica gel) and monitor moisture ingress via Karl Fischer titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.